molecular formula C47H80O17 B1682280 Maduramicin CAS No. 79356-08-4

Maduramicin

Cat. No.: B1682280
CAS No.: 79356-08-4
M. Wt: 917.1 g/mol
InChI Key: RWVUEZAROXKXRT-VQLSFVLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maduramicin is a naturally occurring polyether ionophore antibiotic first isolated from the actinomycete Actinomadura rubra. It is primarily used in veterinary medicine as an antiprotozoal agent to prevent coccidiosis in poultry . The compound has a molecular formula of C47H80O17 and a molar mass of 917.140 g/mol .

Mechanism of Action

Target of Action

Maduramicin primarily targets cations , particularly sodium (Na+), potassium (K+), and calcium (Ca2+) ions . It forms complexes with these cations, promoting their transport across the cell membrane . In myocardial cells, this compound inhibits the AKT-Cyclin D1 signaling pathway .

Mode of Action

This compound forms complexes with cations, promoting their transport across the cell membrane . This action increases the osmotic pressure within the coccidia, inhibiting certain mitochondrial functions such as substrate oxidation and ATP hydrolysis . This eventually leads to protozoal cell death . In myocardial cells, this compound suppresses AKT-Cyclin D1 signaling, leading to G0/G1 phase cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cation transport across the cell membrane . By forming complexes with cations, this compound disrupts the normal ion balance within the cell, leading to increased osmotic pressure and inhibition of mitochondrial functions . This disruption of cation homeostasis affects various downstream effects, including cell cycle regulation and apoptosis .

Pharmacokinetics

It is known that this compound exhibits poor water solubility . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound against coccidiosis in poultry can be affected by the dosage and the presence of other feed additives . Additionally, the solubility of this compound can impact its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Maduramicin plays a crucial role in biochemical reactions by selectively binding to monovalent cations such as potassium, rubidium, sodium, lithium, and cesium ions. This selective binding facilitates the transport of these ions across biological membranes, disrupting the ionic balance within cells . This compound interacts with various enzymes and proteins, including those involved in ion transport and mitochondrial functions. For instance, it inhibits certain mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In myocardial cells, it has been observed to arrest the cell cycle at the G0/G1 phase by inhibiting the AKT-Cyclin D1 signaling pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Additionally, this compound has been shown to cause skeletal muscle and heart cell damage, resulting in degeneration and heart failure if improperly used .

Molecular Mechanism

At the molecular level, this compound functions by forming complexes with cations, particularly Na+, K+, and Ca2+, promoting their transport across cell membranes . This action increases osmotic pressure within cells, disrupting mitochondrial functions and leading to cell death. The compound also inhibits oxidative phosphorylation by dysregulating ion concentrations, which further contributes to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound can cause protracted clinical courses, including toxic polyneuropathy, rhabdomyolysis, and acute renal failure . The compound’s stability and degradation over time can influence its long-term effects on cellular function, with observed toxicities in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively controls coccidiosis in poultry. At higher doses, it can cause severe toxicity, including necrosis or degeneration of cardiac and skeletal muscles . The narrow safety range of this compound necessitates careful dosage control to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to ion transport and mitochondrial function. It affects metabolic flux by altering ion concentrations within cells, leading to changes in metabolite levels . The compound’s interaction with enzymes such as Ca2±ATPase further influences its metabolic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with cation transporters and binding proteins. Its lipophilic nature allows it to cross cell membranes easily, facilitating its accumulation in specific tissues . This distribution is crucial for its antiprotozoal activity, as it targets the intracellular environment of protozoa .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on ion transport and mitochondrial functions . The compound’s targeting signals and post-translational modifications direct it to specific compartments, enhancing its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Maduramicin is typically produced through fermentation processes involving the bacterium Actinomadura rubra . The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions to produce the compound. The fermentation broth is then extracted and purified to isolate this compound .

Industrial Production Methods

In industrial settings, this compound is often formulated as this compound ammonium, which is more stable and easier to handle. One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or calcium carbonate in a fluidized bed . This method ensures uniform mixing and prevents toxicity issues due to uneven distribution .

Scientific Research Applications

Veterinary Medicine

Anticoccidial Agent
Maduramicin is extensively used to control coccidiosis, a parasitic disease caused by Eimeria species in poultry. It is effective against various strains of Eimeria, including Eimeria tenella, which affects chickens and turkeys. The recommended dosage for feed is typically between 5 to 7 ppm (mg/kg), with a withdrawal period of 5 days before slaughter to mitigate toxicity risks .

Toxicity Concerns
While this compound is effective, it poses risks of toxicity at higher doses (>10 ppm), leading to heart and skeletal muscle damage in animals, which can result in severe health issues or death if misused . Studies have shown that this compound can induce apoptosis and necrosis in myocardial cells, highlighting the need for careful dosage management .

Cell Culture Studies

This compound has demonstrated significant effects on various cell lines. Research indicates that it inhibits proliferation and induces apoptosis in mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) in a dose-dependent manner. The compound downregulates cyclins D1, CDK4, and CDK6, which are crucial for cell cycle regulation .

Table 1: Effects of this compound on Cell Lines

Cell LineEC50 (µg/ml)Effect
C2C120.07Inhibition of proliferation
RD0.15Induction of apoptosis
Rh300.25Cytotoxic effects

Potential Human Medical Applications

Recent studies have suggested that this compound may have applications beyond veterinary use. For instance, it has shown potential against malaria parasites, demonstrating an effective concentration (EC50) of 14.8 nM against late-stage gametocytes in rodent models . This indicates that this compound could be explored as a lead compound for developing antimalarial therapies.

Case Study: Malaria Transmission Blockage
In an experimental study, this compound completely blocked malaria transmission in an in vivo rodent model, suggesting its potential utility in human malaria treatment strategies .

Nanostructured Lipid Carriers

To address the low solubility and high toxicity of this compound, researchers have developed nanostructured lipid carriers (NLCs) to enhance its delivery and efficacy. These carriers improve the solubility and reduce the toxicity profile of this compound while maintaining its anticoccidial effects against Eimeria tenella .

Table 2: Characteristics of this compound-Loaded Nanostructured Lipid Carriers

ParameterValue
Hydrodynamic Diameter153.6 ± 3.044 nm
Zeta Potential-41.4 ± 1.10 mV
Encapsulation Efficiency90.49 ± 1.05%
Drug Loading2.34 ± 0.04%

Comparison with Similar Compounds

Biological Activity

Maduramicin is a polyether ionophore antibiotic primarily used in veterinary medicine, particularly in poultry, for its anticoccidial properties. It exhibits a complex biological activity profile that affects various cell types, leading to both therapeutic benefits and potential toxicities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on different cell lines, and implications for animal health.

This compound functions by forming complexes with cations such as Na+^+, K+^+, and Ca2+^{2+}, which enhances their transport across cell membranes. This process increases osmotic pressure within the target cells, disrupting mitochondrial functions like substrate oxidation and ATP hydrolysis, ultimately resulting in cell death .

Key Mechanisms:

  • Ion Transport: Increases cation transport across membranes.
  • Mitochondrial Disruption: Inhibits ATP production.
  • Cell Cycle Arrest: Accumulates cells in the G0/G1 phase.

1. Myoblasts

Research indicates that this compound significantly inhibits proliferation and induces apoptosis in myoblast cells (C2C12, RD, Rh30). The compound was shown to downregulate cyclins (D1) and cyclin-dependent kinases (CDK4/6), while upregulating CDK inhibitors (p21, p27). This leads to decreased phosphorylation of retinoblastoma protein (Rb) and activation of apoptotic pathways involving caspases 8, 9, and 3 .

Table 1: Effects of this compound on Myoblast Cell Lines

Cell LineIC50 (µg/ml)Apoptosis InductionCell Cycle Phase Arrest
C2C120.07YesG0/G1
RD0.15YesG0/G1
Rh300.25YesG0/G1

2. Myocardial Cells

In myocardial H9c2 cells, this compound has been shown to induce both apoptosis and necrosis through a mechanism involving DR4/TRAIL-mediated pathways. Unlike its effect on myoblasts, it does not significantly alter the expression of pro-apoptotic or anti-apoptotic proteins but rather promotes nuclear translocation of apoptosis-inducing factor (AIF) and blocks autophagic flux .

Table 2: Biological Effects of this compound on H9c2 Cells

Treatment DurationConcentration (µg/ml)Viability Reduction (%)Mechanism of Cell Death
24 hours0.530Caspase-dependent
48 hours0.550Caspase-independent
72 hours0.570Necrosis

Toxicological Implications

This compound's toxicity is a significant concern, particularly when used improperly in livestock. Studies have reported adverse effects such as heart failure and skeletal muscle degeneration in animals exposed to high doses . The recommended dosage for poultry is typically between 5-7 ppm in feed, with higher doses posing risks of toxicity .

Case Study 1: Outbreaks Linked to this compound Exposure

Two outbreaks of Haff disease-like symptoms were reported in crayfish linked to this compound exposure. Symptoms included limb weakness and reduced activity in affected animals .

Case Study 2: Myocardial Damage

In a study involving rat myocardial cells, this compound exposure resulted in significant cell death through both apoptotic and necrotic pathways. This highlights the potential risks associated with its use beyond the intended anticoccidial effects .

Properties

IUPAC Name

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVUEZAROXKXRT-VQLSFVLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044546
Record name Maduramicin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79356-08-4, 84878-61-5
Record name Maduramicin α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79356-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name X 14868A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin alpha
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Maduramicin
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Record name MADURAMICIN ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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